molecular formula C15H14BrNO B11646517 6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11646517
M. Wt: 304.18 g/mol
InChI Key: WFJUPMOVSRCBIR-UHFFFAOYSA-N
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Description

6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 4-methylphenylamine with 2-bromo-2-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
  • 6-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
  • 6-bromo-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine

Uniqueness

6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of both a bromine atom and a methylphenyl group

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

6-bromo-3-(4-methylphenyl)-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C15H14BrNO/c1-11-2-5-14(6-3-11)17-9-12-8-13(16)4-7-15(12)18-10-17/h2-8H,9-10H2,1H3

InChI Key

WFJUPMOVSRCBIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Br)OC2

Origin of Product

United States

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